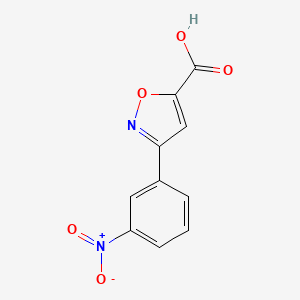![molecular formula C5H10N2 B13517189 2-Azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517189.png)
2-Azabicyclo[2.1.1]hexan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.1.1]hexan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. This compound is of significant interest in medicinal chemistry and organic synthesis due to its rigid structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexan-4-amine typically involves the intramolecular cyclization of prefunctionalized substrates. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another approach involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of this compound can be achieved through batchwise, multigram preparations, delivering significant quantities of the material .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with oxygen-based nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for cycloaddition reactions and palladium catalysts for aminoacyloxylation reactions . Conditions often involve mild temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted azabicyclohexanes and cyclobutenyl methanamine products .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexan-4-amine has several scientific research applications:
Biology: Its rigid structure makes it a valuable scaffold in the design of biologically active molecules.
Industry: It is employed in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity can bias the compound into preferred active conformations, enhancing its binding affinity and specificity for target proteins . The compound’s effects are mediated through its ability to undergo nucleophilic substitution reactions, forming stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptan-4-amine: Another bicyclic amine with a similar structure but different ring size.
Cyclobutenyl methanamine: A related compound formed through addition/elimination sequences.
Uniqueness
2-Azabicyclo[2.1.1]hexan-4-amine is unique due to its smaller ring size and the specific reactivity it exhibits in cycloaddition and substitution reactions. Its rigid structure provides distinct advantages in medicinal chemistry, particularly in the design of drug candidates with improved solubility, lipophilicity, and metabolic stability .
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C5H10N2/c6-5-1-4(2-5)7-3-5/h4,7H,1-3,6H2 |
InChI Key |
LVNZUYCZXKDGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
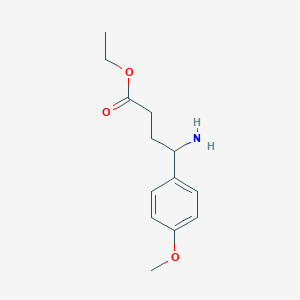
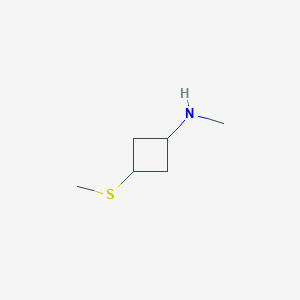
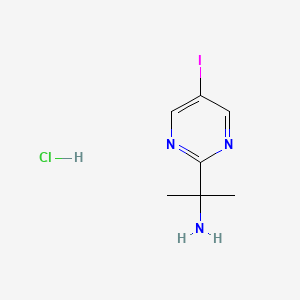



![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
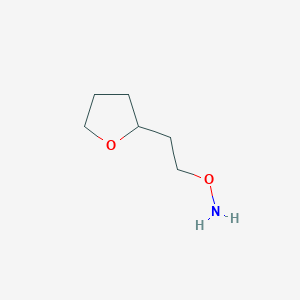
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
![Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)

